tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate
Overview
Description
“tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate”. However, tert-butyl carbamate derivatives participate in a variety of chemical reactions2.Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. However, I couldn’t find specific information on the molecular structure of "tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate"34.Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions2. However, specific chemical reactions involving “tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate” are not available in the current literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. However, specific physical and chemical properties of “tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate” are not available in the current literature14.Scientific Research Applications
Synthesis and Structural Characterization
Tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate serves as a crucial intermediate in the synthesis of biologically active compounds. For example, Zhao et al. (2017) developed a rapid synthesis method for a structurally similar compound, emphasizing its importance as an intermediate in the production of omisertinib (AZD9291), a drug used in cancer therapy. Their synthesis involved acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao et al., 2017). Additionally, Sanjeevarayappa et al. (2015) synthesized a compound with a similar structure, characterized it through various spectroscopic techniques, and confirmed the structure through single crystal XRD data. This compound displayed poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Biological Activity and Chemical Properties
The chemical and biological properties of compounds related to tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate have been extensively studied. Maftei et al. (2013) synthesized natural product analogs bearing a 1,2,4-oxadiazole ring, known for their biological activity. They found that one of the synthesized compounds exhibited significant antitumor activity in vitro (Maftei et al., 2013). This indicates the potential of tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate in the development of bioactive molecules.
Application in Material Science
Compounds containing the tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate moiety have also found applications in material science. Wei (2007) prepared two 1,3,4-oxadiazole derivatives using solid-state synthesis. The compounds displayed strong single-photon excited fluorescence and frequency-upconverted fluorescence emissions, suggesting their potential in photoluminescent materials and possibly in the development of optoelectronic devices (Wei, 2007).
Safety And Hazards
Future Directions
The future directions for research on “tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications35.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and analysis would be required.
properties
IUPAC Name |
tert-butyl N-[2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-11(2,3)17-10(16)12-7-6-8-13-9(14-18-8)15(4)5/h6-7H2,1-5H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUNIQGMGZZCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=NO1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]ethyl}carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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